3-Bromofuran-2-sulfonyl chloride

Description

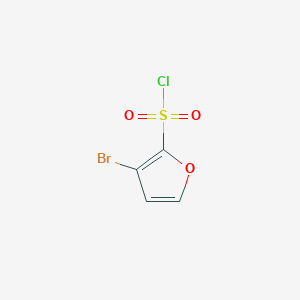

Structure

3D Structure

Properties

IUPAC Name |

3-bromofuran-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClO3S/c5-3-1-2-9-4(3)10(6,7)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOXQKPHFCTWWFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1Br)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Chemical Significance of Furan and Sulfonyl Chloride Moieties

The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a ubiquitous scaffold in a vast array of natural products and pharmaceuticals. nih.govmdpi.com Its unique electronic properties and reactivity make it a versatile building block in organic synthesis. researchgate.netdocumentsdelivered.com The oxygen atom in the furan ring influences its aromaticity and reactivity, rendering it susceptible to various transformations. researchgate.net

The sulfonyl chloride functional group (-SO₂Cl) is a highly reactive electrophilic moiety widely employed in organic synthesis. cbijournal.com It readily reacts with a variety of nucleophiles, such as alcohols and amines, to form stable sulfonates and sulfonamides, respectively. nih.govlibretexts.org This reactivity is the cornerstone of its utility in creating diverse molecular frameworks and as a protecting group in multi-step syntheses.

Halogenated Heterocycles: Strategic Tools in Synthesis

Halogenated heterocyclic compounds are crucial intermediates in organic synthesis, serving as versatile precursors for the introduction of various functional groups. The presence of a halogen atom, such as bromine, on a heterocyclic ring provides a reactive handle for a multitude of chemical transformations. These include cross-coupling reactions, nucleophilic substitutions, and metal-halogen exchange reactions, enabling the construction of more complex and functionally diverse molecules. mdpi.comnih.gov The position of the halogen on the heterocyclic core significantly influences its reactivity and the regiochemical outcome of subsequent reactions.

Chemical Reactivity and Mechanistic Investigations of 3 Bromofuran 2 Sulfonyl Chloride

Reactivity at the Sulfonyl Chloride Group

The sulfonyl chloride moiety (–SO₂Cl) is a powerful electrophile, making it a versatile handle for introducing the 3-bromofuran-2-sulfonyl group onto various nucleophiles. Its reactions are central to building a wide array of sulfur-containing compounds.

Nucleophilic Displacement Reactions for Sulfonamide Formation

The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of sulfonamide synthesis, a functional group of immense importance in medicinal chemistry. researchgate.netsigmaaldrich.comnih.gov 3-Bromofuran-2-sulfonyl chloride is expected to react readily with a variety of amines in the presence of a base to yield the corresponding 3-bromofuran-2-sulfonamides. The base, typically a tertiary amine like triethylamine (B128534) or pyridine (B92270), serves to neutralize the hydrochloric acid byproduct. rsc.orgorganic-chemistry.org

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to a tetrahedral intermediate. Subsequent elimination of the chloride ion and deprotonation by the base affords the stable sulfonamide product. rsc.org The reaction conditions are generally mild, and a wide range of amines, including aliphatic, aromatic, and heterocyclic amines, can be employed, demonstrating the broad applicability of this transformation. sigmaaldrich.comnih.gov

Table 1: Representative Conditions for Sulfonamide Formation from Sulfonyl Chlorides

| Amine Nucleophile | Sulfonyl Chloride | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Aniline | p-Toluenesulfonyl chloride | Triethylamine (NEt₃) | Acetonitrile (CH₃CN) | Room Temperature, 2h | 92% | nih.gov |

| Benzylamine | p-Toluenesulfonyl chloride | None (Solvent-free) | None | Microwave, 100°C, 3 min | 95% | rsc.org |

| Piperidine | Benzenesulfonyl chloride | Pyridine | Dichloromethane (CH₂Cl₂) | 0°C to Room Temp | High | organic-chemistry.org |

| α-Methyltryptamine | 2,4,5-Trichlorobenzenesulfonyl chloride | Not Specified | Not Specified | Not Specified | N/A | sigmaaldrich.com |

Synthesis of Sulfonate Esters and Sulfinate Esters

Sulfonate Esters: Analogous to sulfonamide formation, this compound can react with alcohols to form sulfonate esters. This reaction, known as sulfonylation, typically requires a base like pyridine to activate the alcohol and scavenge the HCl byproduct. youtube.comyoutube.com The hydroxyl group of the alcohol acts as the nucleophile, attacking the sulfur atom. A key feature of this reaction is that the C-O bond of the alcohol remains intact, meaning the stereochemistry at a chiral carbon in the alcohol is retained. chegg.com The resulting sulfonate group is an excellent leaving group, making sulfonate esters valuable intermediates for subsequent nucleophilic substitution or elimination reactions. chegg.com

Sulfinate Esters: The synthesis of sulfinate esters from sulfonyl chlorides is a more complex transformation as it requires a reduction of the sulfur center (from S(VI) to S(IV)). One established method involves the in situ reduction of the sulfonyl chloride using a reducing agent, such as a triarylphosphine, in the presence of an alcohol. nih.gov This one-pot reductive esterification allows for the direct conversion of the sulfonyl chloride to the corresponding sulfinate ester. nih.govresearchgate.net Alternatively, the sulfonyl chloride can first be reduced to a sulfinate salt, which is then reacted with an alkylating agent or condensed with an alcohol to furnish the sulfinate ester. nih.govorganic-chemistry.org The development of catalytic asymmetric methods for this condensation allows for the synthesis of chiral sulfinate esters, which are valuable in asymmetric synthesis. nih.gov

Transformations to Sulfones, Thioethers, and Thioesters

The sulfonyl chloride group can be converted into other important sulfur-containing functionalities.

Sulfones: Sulfones can be prepared from sulfonyl chlorides via Friedel-Crafts-type reactions with aromatic compounds using a Lewis acid catalyst like AlCl₃. wikipedia.org A more general method is the cross-coupling reaction of sulfonyl chlorides with organometallic reagents such as organoboronic acids (a variation of the Suzuki-Miyaura coupling) or organostannanes. mdpi.com These reactions, typically catalyzed by palladium or copper complexes, form a new carbon-sulfur bond, linking the 3-bromofuran-2-sulfonyl moiety to an alkyl or aryl group.

Thioethers (Sulfides): The conversion of a sulfonyl chloride to a thioether requires both reduction of the sulfur atom and formation of two new S-C bonds. This is often achieved in a one-pot procedure where the sulfonyl chloride is reduced, typically with a phosphine (B1218219) reagent, to a more reactive sulfur intermediate which can then be trapped by an electrophile. researchgate.net Other methods involve the reduction of the sulfonyl chloride to a thiol or thiolate, which is then alkylated. arkat-usa.org Nickel-catalyzed desulfonative cross-coupling reactions have also been developed, where one sulfonyl chloride acts as a sulfur precursor and another as an electrophile to form unsymmetrical thioethers. researchgate.net

Thioesters: Thioesters can be synthesized from sulfonyl chlorides through a reductive acylation process. An organophosphorus-catalyzed deoxygenation of the sulfonyl chloride in the presence of a carboxylic acid can yield the corresponding thioester. organic-chemistry.org Another approach involves the reaction of a sulfonyl chloride with a thiol. wikipedia.org Nickel-catalyzed thiocarbonylation, using a CO source, can also couple sulfonyl chlorides with arylboronic acids to produce thioesters. organic-chemistry.org

Reductive Pathways of the Sulfonyl Chloride Functionality

The sulfonyl chloride group is susceptible to reduction by various reagents, providing pathways to lower oxidation state sulfur compounds. As mentioned previously, phosphines like triphenylphosphine (B44618) (PPh₃) are effective in reducing sulfonyl chlorides. nih.govmdpi.com This reduction can lead to different products depending on the reaction conditions and the nucleophiles present. In the absence of trapping agents, the reduction can lead to the formation of disulfides. If the reduction is performed in the presence of an amine or an alcohol, sulfinamides or sulfinate esters can be formed, respectively, via reactive intermediates. nih.gov More potent reducing agents can effect further reduction to thiols, though this often requires harsher conditions. These reductive transformations significantly broaden the synthetic utility of this compound beyond its role as a simple sulfonating agent.

Reactivity of the Bromine Atom on the Furan (B31954) Ring

The bromine atom at the C3 position of the furan ring serves as a classic handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed C-H Bond Arylation and Related Cross-Coupling Reactions

The bromine atom on the 3-bromofuran (B129083) scaffold is well-positioned for various palladium-catalyzed cross-coupling reactions. While the sulfonyl chloride group itself can sometimes participate in such reactions, the carbon-bromine bond is typically more reactive under standard cross-coupling conditions, allowing for selective functionalization.

Research on the closely related 3-bromofuran has demonstrated its efficacy in palladium-catalyzed C-H bond arylation. researchgate.netthieme-connect.com In these reactions, the C-H bond at the C2 position of 3-bromofuran can be selectively arylated using aryl bromides in the presence of a palladium catalyst like Pd(OAc)₂ without a phosphine ligand. researchgate.netthieme-connect.com This indicates a high degree of chemoselectivity, where the C-H bond is activated in preference to the C-Br bond.

However, the C-Br bond itself is a prime site for classic cross-coupling reactions such as Suzuki-Miyaura (using boronic acids), Heck (using alkenes), Sonogashira (using terminal alkynes), and Buchwald-Hartwig amination (using amines). sigmaaldrich.comnih.govmdpi.com For this compound, a Suzuki-Miyaura coupling would involve the reaction of the C3-Br bond with an arylboronic acid, catalyzed by a palladium complex, to generate a 3-arylfuran-2-sulfonyl chloride derivative. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions, such as the competing reaction at the sulfonyl chloride group. nih.gov

Table 2: Representative Palladium-Catalyzed Reactions of Aryl Bromides

| Reaction Type | Aryl Bromide Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|---|

| C-H Arylation | 3-Bromofuran | 4-Bromoacetophenone | Pd(OAc)₂ | KOAc | DMA | 47% | thieme-connect.com |

| C-H Arylation | 3-Bromofuran | 4-Bromobenzonitrile | Pd(OAc)₂ | KOAc | DMA | 52% | thieme-connect.com |

| Suzuki-Miyaura | Aryl Bromide | Arylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | High | sigmaaldrich.com |

| Buchwald-Hartwig | Bromo-naphthalene | Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | Varies | nih.gov |

Magnesium- and Lithium-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental organometallic reaction that transforms an organic halide into an organometallic species by reaction with an electropositive metal, typically lithium or magnesium. wikipedia.org This reaction is particularly useful for preparing organolithium and Grignard reagents that are otherwise difficult to synthesize. wikipedia.orgrsc.org For this compound, this exchange would involve the conversion of the C-Br bond into a C-Mg or C-Li bond, generating a highly reactive furan-2-sulfonyl chloride Grignard or organolithium reagent.

Magnesium-Halogen Exchange: The bromine-magnesium exchange is commonly carried out using reagents like isopropylmagnesium chloride (i-PrMgCl) or isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), the latter often being more effective. rsc.orgresearchgate.net The use of i-PrMgCl·LiCl, known as a "turbo-Grignard" reagent, can significantly accelerate the rate of exchange, even at low temperatures. researchgate.net The reaction is generally performed in an ethereal solvent such as tetrahydrofuran (B95107) (THF). harvard.edu The presence of the electron-withdrawing sulfonyl chloride group is expected to influence the rate of exchange.

Lithium-Halogen Exchange: Lithium-halogen exchange is a rapid and widely used method for preparing organolithium compounds from organic halides. wikipedia.org The reaction is typically performed at low temperatures in non-polar solvents, often using alkyllithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.orgresearchgate.net The rate of exchange is kinetically controlled and generally follows the trend I > Br > Cl, making aryl bromides suitable substrates. wikipedia.orgharvard.edu The reaction proceeds through an "ate-complex" intermediate. researchgate.netharvard.edu For this compound, treatment with an alkyllithium reagent would be expected to yield the corresponding 3-lithiofuran-2-sulfonyl chloride. However, the high reactivity of both the organolithium product and the sulfonyl chloride functional group requires careful control of reaction conditions to avoid side reactions.

The table below illustrates typical conditions for halogen-metal exchange reactions on bromo-aromatic compounds, which would be analogous to the expected reactions of this compound.

| Exchange Type | Reagent | Typical Conditions | Expected Product Intermediate |

| Magnesium-Halogen | iPrMgCl·LiCl | THF, -20 °C to 0 °C | 3-(chloromagnesio)furan-2-sulfonyl chloride |

| Lithium-Halogen | n-BuLi | THF/Hexane, -78 °C | 3-lithiofuran-2-sulfonyl chloride |

This table presents hypothetical reaction conditions based on established methods for similar substrates.

Nucleophilic Substitution at the Bromine-Substituted Furan Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgpressbooks.pub

In this compound, the bromine atom at the C3 position is activated for nucleophilic displacement by the powerful electron-withdrawing sulfonyl chloride group at the adjacent C2 (ortho) position. This activation makes the furan ring highly electrophilic and susceptible to attack by nucleophiles. The reaction proceeds via an addition-elimination mechanism. libretexts.org The first step is the rate-determining attack of the nucleophile on the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub In the second, faster step, the bromide ion is eliminated, and the aromaticity of the furan ring is restored. pressbooks.pub

A wide variety of nucleophiles can participate in this transformation, allowing for the introduction of diverse functional groups at the 3-position of the furan-2-sulfonyl chloride core.

| Nucleophile | Reagent Example | Expected Product |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 3-methoxyfuran-2-sulfonyl chloride |

| Amine | Diethylamine (HN(CH₂CH₃)₂) | 3-(diethylamino)furan-2-sulfonyl chloride |

| Thiolate | Sodium thiophenoxide (NaSPh) | 3-(phenylthio)furan-2-sulfonyl chloride |

| Cyanide | Sodium cyanide (NaCN) | 3-cyanofuran-2-sulfonyl chloride |

This table illustrates potential SNAr reactions based on the known reactivity of activated aryl halides.

Electrophilic and Nucleophilic Aromatic Substitution on the Furan Heterocycle

Electrophilic Aromatic Substitution (EAS): Furan is an electron-rich heterocycle that typically undergoes electrophilic aromatic substitution more readily than benzene. pearson.compearson.com Substitution preferentially occurs at the electron-rich 2- and 5-positions due to the superior resonance stabilization of the resulting carbocation intermediate (sigma complex). pearson.com

However, the reactivity of the furan ring in this compound is drastically altered. The compound bears two deactivating substituents: a bromine atom at C3 and a very strong electron-withdrawing sulfonyl chloride group at C2. These groups significantly reduce the electron density of the furan ring, making it much less nucleophilic and thus less reactive towards electrophiles. minia.edu.eg Consequently, forcing conditions and a potent electrophile would be required for an EAS reaction to occur. masterorganicchemistry.com If substitution were to take place, it would most likely be directed to the C5 position, which is the least deactivated position on the ring. Common EAS reactions include halogenation, nitration, and sulfonation. libretexts.org

Nucleophilic Aromatic Substitution (NAS): As discussed in section 3.2.3, the most probable nucleophilic aromatic substitution reaction for this molecule is the displacement of the bromide at the C3 position, which is activated by the adjacent sulfonyl chloride group. wikipedia.orglibretexts.org This SNAr reaction provides a direct pathway to functionalize the C3 position. Other forms of NAS, such as the displacement of a hydride ion (vicarious nucleophilic substitution), are less likely given the presence of an excellent halide leaving group.

Investigating Reaction Mechanisms and Intermediates

The study of reaction mechanisms and the characterization of transient intermediates are crucial for understanding and optimizing the chemical behavior of this compound.

Halogen-Metal Exchange Intermediates: The lithium-halogen exchange mechanism is believed to proceed through an "ate-complex" intermediate, where the alkyllithium reagent coordinates to the bromine atom before the exchange occurs. harvard.edupku.edu.cn Spectroscopic studies and kinetic analyses of similar systems provide evidence for these transient species, which involve a hypervalent halogen atom. harvard.edu

Meisenheimer Complex in SNAr: The key intermediate in the nucleophilic substitution of the C3-bromine is the Meisenheimer complex. libretexts.orgpressbooks.pub This is a resonance-stabilized carbanion formed by the addition of the nucleophile to the furan ring. The negative charge is delocalized across the furan system and, importantly, onto the oxygen atom of the sulfonyl group, which provides substantial stabilization. This stabilization lowers the activation energy for the reaction, facilitating the displacement of the bromide ion. pressbooks.pub

Sigma Complex in EAS: In the event of an electrophilic aromatic substitution, the reaction would proceed through a cationic intermediate known as a sigma complex or arenium ion. pearson.comlibretexts.org The electrophile adds to the furan ring (likely at C5), temporarily breaking the aromaticity and forming a resonance-stabilized carbocation. The stability of this intermediate determines the reaction's feasibility and regioselectivity. pearson.com However, the strong deactivating effect of the existing substituents would make the formation of this cationic intermediate energetically unfavorable.

Applications of 3 Bromofuran 2 Sulfonyl Chloride As a Synthetic Building Block

Role as a Versatile Synthon in Multi-component and Cascade Reactions

Multi-component and cascade reactions are powerful tools in organic synthesis. The dual reactivity of 3-Bromofuran-2-sulfonyl chloride (the sulfonyl chloride and the bromo-furan moiety) theoretically makes it a candidate for such reactions. For example, cascade reactions involving sulfonylation and cycloaddition have been described for other molecules. Despite this potential, there is no published research that documents the use of this compound as a synthon in these types of complex, one-pot transformations.

Potential Applications in Catalyst Design and Material Science (Non-biological)

Other heterocyclic sulfonyl chlorides, such as 2-bromopyridine-3-sulfonyl chloride, have been investigated for their utility in materials science, for instance, in the development of Organic Light Emitting Diodes (OLEDs) and sensors. pipzine-chem.com The unique electronic properties of the furan (B31954) ring could suggest similar potential for its derivatives. However, the scientific literature lacks any studies exploring this compound in the context of catalyst design or the development of non-biological materials.

Advanced Spectroscopic and Structural Elucidation of 3 Bromofuran 2 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Bromofuran-2-sulfonyl chloride, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques collectively provide a complete picture of its structure.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals corresponding to the two protons on the furan (B31954) ring (H-4 and H-5).

H-5: This proton is adjacent to the oxygen atom and is expected to appear as a doublet at the most downfield position due to the oxygen's deshielding effect.

H-4: This proton is adjacent to the bromine-bearing carbon and will also appear as a doublet due to coupling with H-5.

The strong electron-withdrawing nature of the sulfonyl chloride group at C-2 and the bromine atom at C-3 significantly influences the chemical shifts of these protons, shifting them downfield. Based on data from analogous compounds like 3-bromofuran (B129083) and furan-2-sulfonyl chloride, the expected chemical shifts can be estimated. The coupling constant between these two protons (³JHH) is typically small for furan systems.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.0 - 7.5 | Doublet (d) | ~2-3 |

| H-5 | 7.8 - 8.3 | Doublet (d) | ~2-3 |

Note: These are estimated values based on the analysis of structurally similar compounds. Actual experimental values may vary.

A proton-decoupled ¹³C NMR spectrum of this compound would display four distinct signals, one for each carbon atom in the furan ring. The chemical shifts are influenced by the substituents on the ring.

C-2: Attached to the highly electronegative sulfonyl chloride group, this carbon is expected to be the most downfield signal.

C-3: The carbon atom bonded to bromine will also be shifted downfield, though typically less than the C-2 carbon.

C-5: This carbon, adjacent to the ring oxygen, will appear at a downfield position characteristic of furanoid systems.

C-4: This carbon is expected to be the most upfield of the four ring carbons.

The prediction of ¹³C NMR chemical shifts is based on the known effects of bromine and sulfonyl chloride substituents on aromatic and heterocyclic rings. libretexts.orgoregonstate.edu

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 155 |

| C-3 | 115 - 125 |

| C-4 | 110 - 120 |

| C-5 | 140 - 150 |

Note: These are estimated values. Quaternary carbons (C-2 and C-3) are often observed with lower intensity.

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the H-4 and H-5 signals, confirming that these two protons are scalar-coupled and thus adjacent on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would show cross-peaks connecting the H-4 signal to the C-4 signal and the H-5 signal to the C-5 signal, allowing for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. For this compound, key HMBC correlations would be expected between:

H-5 and the quaternary carbons C-2 and C-3.

H-4 and the quaternary carbons C-2 and C-3. These correlations are instrumental in confirming the substitution pattern on the furan ring by linking the protons to the non-protonated, substituent-bearing carbons.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the key functional groups are the furan ring, the sulfonyl chloride group (-SO₂Cl), and the carbon-bromine bond (C-Br).

Sulfonyl Chloride Group (-SO₂Cl): This group gives rise to very strong and characteristic absorption bands in the IR spectrum. acdlabs.com The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent. acdlabs.com

Asymmetric S=O stretch: Typically appears in the 1370-1410 cm⁻¹ region. acdlabs.com

Symmetric S=O stretch: Usually found in the 1166-1204 cm⁻¹ range. acdlabs.com

Furan Ring: The furan ring exhibits several characteristic vibrations, including C-H stretching, C=C stretching, and ring breathing modes.

Aromatic C-H stretch: Above 3000 cm⁻¹.

C=C stretching: In the 1500-1650 cm⁻¹ region.

C-O-C stretching: Around 1000-1300 cm⁻¹.

Carbon-Bromine Bond (C-Br): The C-Br stretching vibration typically appears in the lower frequency region of the IR spectrum, usually between 500 and 600 cm⁻¹.

Sulfur-Chlorine Bond (S-Cl): The S-Cl stretch is also found at lower frequencies, often around 375 cm⁻¹. cdnsciencepub.com

Raman spectroscopy provides complementary information. While S=O stretches are also visible in Raman spectra, non-polar bonds like C=C and C-Br can sometimes give stronger signals than in IR. researchgate.net

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| -SO₂Cl | Asymmetric S=O Stretch | 1370 - 1410 | Strong |

| -SO₂Cl | Symmetric S=O Stretch | 1166 - 1204 | Strong |

| Furan Ring | C=C Stretch | 1500 - 1650 | Medium-Variable |

| Furan Ring | C-O-C Stretch | 1000 - 1300 | Strong |

| C-Br | C-Br Stretch | 500 - 600 | Medium-Strong |

| S-Cl | S-Cl Stretch | ~375 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The presence of both bromine and chlorine in this compound results in a highly characteristic isotopic pattern for the molecular ion (M⁺).

Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.5% abundance) and ⁸¹Br (~49.5% abundance), while chlorine has two major isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). libretexts.orgsavemyexams.com This combination will produce a cluster of peaks for the molecular ion:

M⁺: Containing ⁷⁹Br and ³⁵Cl.

[M+2]⁺: A combination of (⁷⁹Br + ³⁷Cl) and (⁸¹Br + ³⁵Cl). This peak will be the most intense in the cluster.

[M+4]⁺: Containing ⁸¹Br and ³⁷Cl. The relative intensities of these peaks provide a clear signature for the presence of one bromine and one chlorine atom.

Fragmentation: Electron impact (EI) mass spectrometry would likely induce fragmentation. Common fragmentation pathways for sulfonyl chlorides involve the loss of the chlorine atom or the entire sulfonyl chloride group. researchgate.netnih.gov

Loss of Cl (·Cl) to form the [M-35]⁺ and [M-37]⁺ ions.

Loss of SO₂ to form the [M-64]⁺ ion.

Loss of the sulfonyl group (·SO₂Cl).

Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z (for ⁷⁹Br, ³⁵Cl) |

| [C₄H₂⁷⁹Br³⁵ClO₃S]⁺ | Molecular Ion (M⁺) | 244 |

| [C₄H₂⁸¹Br³⁵ClO₃S]⁺ / [C₄H₂⁷⁹Br³⁷ClO₃S]⁺ | M+2 Peak | 246 |

| [C₄H₂⁸¹Br³⁷ClO₃S]⁺ | M+4 Peak | 248 |

| [C₄H₂BrO₃S]⁺ | Loss of Cl | 209 |

| [C₄H₂BrClO]⁺ | Loss of SO₂ | 180 |

Note: m/z values are for the most abundant isotopes and represent the nominal mass.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While standard mass spectrometry provides nominal mass, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). This allows for the unambiguous determination of the elemental formula of a compound. For this compound, HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass to the theoretically calculated value.

Calculated Exact Masses for this compound Isotopologues

| Molecular Formula | Description | Calculated Exact Mass (Da) |

| C₄H₂⁷⁹Br³⁵ClO₃S | Most abundant isotopologue | 243.85966 |

| C₄H₂⁸¹Br³⁵ClO₃S | 245.85761 | |

| C₄H₂⁷⁹Br³⁷ClO₃S | 245.85671 | |

| C₄H₂⁸¹Br³⁷ClO₃S | 247.85466 |

Note: These values are calculated based on the precise masses of the individual isotopes.

X-ray Crystallography for Solid-State Molecular Structure Determination

As of the latest available data, there are no published X-ray crystallography studies for this compound or its direct derivatives. Therefore, no crystallographic data tables or detailed research findings on its solid-state structure can be provided at this time.

Theoretical and Computational Chemistry Studies on 3 Bromofuran 2 Sulfonyl Chloride

Quantum Chemical Calculations for Electronic Structure Analysis

No published studies were found that detail quantum chemical calculations performed to analyze the electronic structure of 3-Bromofuran-2-sulfonyl chloride. Such studies would typically involve calculating molecular orbital energies, electron density distribution, and electrostatic potential maps to understand the molecule's electronic properties.

Prediction of Reactivity and Regioselectivity via Frontier Molecular Orbital Theory

There is no available research applying Frontier Molecular Orbital (FMO) theory to predict the reactivity and regioselectivity of this compound. This type of analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict how the molecule would interact with other reagents.

Conformational Analysis and Energetic Profiles

A search of scientific literature did not yield any studies on the conformational analysis or energetic profiles of this compound. This research would involve calculating the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

No molecular dynamics (MD) simulation studies have been published for this compound. MD simulations would provide insight into the dynamic behavior of the molecule in different solvents and its patterns of intermolecular interaction.

Applications of Density Functional Theory (DFT) in Reaction Pathway Elucidation

There are no documented applications of Density Functional Theory (DFT) to elucidate the reaction pathways involving this compound. DFT calculations are a powerful tool for mapping out the mechanisms of chemical reactions, including transition states and intermediates, but have not been applied to this specific compound in published literature.

Future Perspectives and Challenges in Research on 3 Bromofuran 2 Sulfonyl Chloride

Development of Greener and More Sustainable Synthetic Methodologies

A primary challenge in the practical application of many complex organic molecules is the development of environmentally benign and efficient synthetic routes. google.com Traditional methods for synthesizing sulfonyl chlorides and their derivatives often involve harsh reagents and produce significant waste. nih.gov Future research into 3-Bromofuran-2-sulfonyl chloride will necessitate a focus on greener alternatives.

Current and Future Approaches:

Oxidative Chlorination: The oxidative chlorination of thiols or their derivatives is a common route to sulfonyl chlorides. nih.gov Green chemistry initiatives are pushing for the use of safer and more sustainable oxidizing and chlorinating agents. rsc.org For instance, the use of N-chlorosuccinimide (NCS) or systems like Oxone® with a chloride source in aqueous media represents a more environmentally friendly approach compared to traditional methods. nih.govrsc.org

From Sulfonyl Hydrazides: A milder approach involves the conversion of sulfonyl hydrazides to sulfonyl chlorides using reagents like N-chlorosuccinimide (NCS). nih.govmdpi.com This method often proceeds under gentle conditions and could be adapted for the synthesis of this compound, potentially from a corresponding 3-bromofuran-2-sulfonyl hydrazide precursor. nih.gov

Table 1: Comparison of Potential Synthetic Methodologies for Sulfonyl Chlorides

| Method | Reagents | Advantages | Challenges for this compound |

| Traditional Oxidative Chlorination | Thiol/disulfide, Cl₂, H₂O | Well-established | Harsh conditions, potential for over-oxidation or reaction with the furan (B31954) ring |

| Green Oxidative Chlorination | Thiol/disulfide, Oxone®, KCl, H₂O | Milder conditions, aqueous solvent rsc.org | Compatibility of the furan ring with the oxidizing system |

| From Sulfonyl Hydrazides | Sulfonyl hydrazide, NCS | Mild conditions, good functional group tolerance nih.govmdpi.com | Synthesis of the precursor 3-bromofuran-2-sulfonyl hydrazide required |

| From Primary Sulfonamides | Primary sulfonamide, Pyry-BF₄ | Late-stage functionalization, high selectivity nih.gov | Availability of the corresponding primary sulfonamide |

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The reactivity of this compound is dictated by its three key functional components: the furan ring, the bromine substituent, and the sulfonyl chloride group. magtech.com.cn While the individual reactivities of these groups are well-understood, their interplay within a single molecule could lead to novel chemical transformations.

Sulfonyl Chloride as a Reactive Handle: Sulfonyl chlorides are potent electrophiles, readily reacting with a wide array of nucleophiles to form sulfonamides, sulfonates, and other sulfur-containing compounds. nih.govmagtech.com.cn A key area of future research will be to explore the reactions of this compound with diverse nucleophiles to generate libraries of novel furan-containing sulfonamides, which could have potential biological activities. researchgate.net

The Furan Ring's Role: The furan ring can act as a diene in Diels-Alder reactions or undergo electrophilic substitution. numberanalytics.com Research could investigate how the electron-withdrawing sulfonyl chloride group and the bromine atom influence the aromaticity and reactivity of the furan ring in these transformations.

The Bromine Atom as a Point of Diversification: The bromine atom on the furan ring is a valuable site for further functionalization through cross-coupling reactions, such as Suzuki or Stille couplings. This would allow for the introduction of a wide variety of substituents at the 3-position, dramatically expanding the chemical space accessible from this starting material.

Integration into Automated Synthesis Platforms and Flow Chemistry

Modern drug discovery and materials science demand the rapid synthesis and screening of large numbers of compounds. researchgate.net Automated synthesis platforms and flow chemistry offer significant advantages in terms of speed, efficiency, and safety. youtube.comnih.gov

Flow Chemistry for Safety and Scalability: The synthesis of sulfonyl chlorides can be highly exothermic and involve hazardous reagents. rsc.org Performing these reactions in continuous flow reactors allows for precise control over reaction parameters, enhanced heat transfer, and improved safety, especially during scale-up. rsc.orgmdpi.com Future work should focus on developing a continuous flow process for the synthesis of this compound. researchgate.net

Automated Synthesis for Library Generation: Integrating the synthesis of this compound and its subsequent reactions into automated platforms would enable the high-throughput generation of derivative libraries. youtube.com By reacting the sulfonyl chloride with a diverse set of amines, alcohols, and other nucleophiles in an automated fashion, large numbers of novel compounds can be prepared and screened for desired properties.

Computational Design for Tailored Chemical Properties and Reactivities

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. nih.gov

Predicting Reactivity and Spectra: Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure of this compound. This can provide insights into its reactivity towards different reagents, predict spectroscopic properties (like NMR and IR spectra), and help to understand the outcomes of reactions. nih.gov

Designing Novel Derivatives: Computational tools can be employed to design derivatives of this compound with specific, tailored properties. For example, by modeling the interaction of various sulfonamide derivatives with a biological target, it may be possible to rationally design compounds with enhanced activity. nih.gov Hirshfeld surface analysis could also be used to understand the noncovalent interactions of this molecule, which is crucial for crystal engineering and materials science applications. nih.gov

Expanding its Utility in Advanced Organic Synthesis Beyond Current Applications

While the immediate applications of this compound are likely in the synthesis of sulfonamides and sulfonates, its unique structure opens the door to more advanced synthetic applications.

As a Building Block for Complex Heterocycles: The furan ring can be a precursor to other ring systems. numberanalytics.com Future research could explore the transformation of the furan moiety in derivatives of this compound into more complex heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products. researchgate.net

In the Synthesis of Functional Materials: Furan-based polymers can exhibit interesting thermal and chemical properties. numberanalytics.com The sulfonyl group could be used to modify the properties of such polymers or to act as a reactive site for cross-linking or further functionalization.

Development of Novel Catalysts: The furan-sulfonyl scaffold could potentially be elaborated into novel ligands for transition metal catalysis. The combination of the furan oxygen and the sulfonyl group's oxygens could provide unique chelating properties.

Q & A

Basic: What are the standard synthetic routes for preparing 3-bromofuran-2-sulfonyl chloride, and how are intermediates characterized?

Answer:

A common approach involves sulfonation and halogenation of furan derivatives. For example, 3-bromofuran-2-carboxylic acid can be synthesized via oxidation of 3-bromofuran-2-carbaldehyde using sodium chlorite and 2-methyl-2-butene in tert-butyl alcohol/water, followed by acid workup and crystallization . To convert the carboxylic acid to the sulfonyl chloride, thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) may be used under controlled conditions. Characterization of intermediates typically employs ¹H/¹³C NMR , FT-IR (to confirm sulfonyl chloride S=O stretches at ~1370 cm⁻¹ and 1150 cm⁻¹), and mass spectrometry (to verify molecular ion peaks).

Basic: How do researchers safely handle and store this compound given its reactivity?

Answer:

Due to its sulfonyl chloride group, the compound is moisture-sensitive and corrosive. Key safety protocols include:

- Storage under inert gas (e.g., argon) at –20°C in airtight containers .

- Use of personal protective equipment (PPE) : nitrile gloves, safety goggles, and acid-resistant lab coats .

- Work in a fume hood to avoid inhalation of toxic fumes. Quench residual reagent with cold sodium bicarbonate solution before disposal .

Advanced: What strategies optimize reaction yields in sulfonamide synthesis using this compound?

Answer:

Yield optimization requires:

- Controlled stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine minimizes side reactions (e.g., over-sulfonation) .

- Solvent selection : Dichloromethane (DCM) or THF is preferred for solubility and inertness.

- Temperature control : Reactions are typically run at 0–5°C to suppress hydrolysis, followed by gradual warming to room temperature .

- Workup : Rapid extraction and drying (e.g., MgSO₄) prevent degradation. Purity is confirmed via HPLC (≥95% by area) .

Advanced: How can crystallography resolve structural ambiguities in this compound derivatives?

Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and intermolecular interactions. For example, in related bromophenylsulfonyl compounds, SCXRD revealed π-π stacking (3.5–4.0 Å) and Br···Br interactions (3.3 Å), which influence packing and stability . Data collection at 173 K improves resolution, and refinement software (e.g., SHELX) helps model disorder or thermal motion .

Advanced: How should researchers address contradictions in spectroscopic data for sulfonyl chloride intermediates?

Answer:

Contradictions (e.g., unexpected NMR shifts or IR bands) may arise from impurities or tautomerism. Mitigation steps include:

- Multi-technique validation : Cross-check NMR with LC-MS to confirm molecular weight .

- Computational modeling : DFT calculations (e.g., Gaussian) predict vibrational spectra and compare with experimental IR .

- Controlled hydrolysis tests : Hydrolyze a sample to the sulfonic acid and re-analyze to confirm functional group integrity .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

The compound serves as a key electrophile in:

- Sulfonamide drug candidates : React with amines to form bioactive sulfonamides (e.g., protease inhibitors) .

- Cross-coupling reactions : Suzuki-Miyaura couplings using its bromo substituent enable biaryl synthesis .

- Protease-resistant linkers : The sulfonyl group enhances metabolic stability in peptide mimetics .

Advanced: What precautions are critical when scaling up reactions involving this compound?

Answer:

Scale-up risks include exothermic sulfonation and gas release (SO₂, HCl). Mitigation involves:

- Batch-wise addition : Add sulfonyl chloride slowly to avoid thermal runaway .

- In-line FTIR monitoring : Track reaction progress and detect intermediates .

- Quench protocol validation : Test small-scale quenching to ensure safe byproduct disposal .

Advanced: How can researchers leverage computational tools to predict reactivity of this compound?

Answer:

DFT calculations (e.g., B3LYP/6-31G*) model electrophilicity at the sulfur center and predict regioselectivity in nucleophilic attacks . Molecular docking (AutoDock Vina) screens sulfonamide derivatives for target binding affinity, guiding synthetic priorities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.